molecular formula C17H14F3N5O2 B2745150 1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 893367-32-3

1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2745150
CAS No.: 893367-32-3
M. Wt: 377.327
InChI Key: BPDQAYQXVSCQFU-UHFFFAOYSA-N
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Description

1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazo[2,1-f]purine core

Preparation Methods

The synthesis of 1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves several steps, including the introduction of the trifluoromethyl group and the formation of the imidazo[2,1-f]purine core. The synthetic route typically starts with the preparation of the trifluoromethylated phenyl precursor, followed by cyclization reactions to form the imidazo[2,1-f]purine structure. Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The imidazo[2,1-f]purine core can form hydrogen bonds and other interactions with active sites, modulating the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other trifluoromethylated compounds, such as:

    Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.

    Trifluoromethylpyridine: A compound with a trifluoromethyl group attached to a pyridine ring.

    Trifluoromethylimidazole: A compound with a trifluoromethyl group attached to an imidazole ring.

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the imidazo[2,1-f]purine core, providing a distinct set of chemical and biological properties .

Biological Activity

1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the imidazo[1,2-g]purine class. Its structure features a fused imidazo and purine ring system with various substituents that contribute to its biological activity. This article explores the compound's biological properties, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is C19H18F3N5O2C_{19}H_{18}F_3N_5O_2, and it exhibits significant lipophilicity due to the presence of trifluoromethyl and trimethyl groups. The unique structural features enhance its interaction with biological targets.

Property Value
Molecular Weight403.37 g/mol
IUPAC Name1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-g]purine-2,4-dione
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Serotonin Receptors : The compound has shown affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are crucial in regulating mood and anxiety. Modulation of these receptors may lead to antidepressant and anxiolytic effects .
  • Phosphodiesterase Inhibition : It acts as a weak inhibitor of phosphodiesterases (PDE4B and PDE10A), enzymes involved in cyclic nucleotide signaling pathways. This inhibition can enhance intracellular cAMP levels, contributing to its pharmacological effects .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

  • Antidepressant Activity : In vivo studies demonstrated that the compound exhibited significant antidepressant effects in forced swim tests (FST) in mice. The potency was comparable to traditional antidepressants like diazepam .
  • Anxiolytic Effects : The compound displayed notable anxiolytic properties at doses lower than those required for conventional anxiolytics. This suggests a potential for developing new treatments for anxiety disorders .
  • Anticancer Potential : Research indicates that imidazo[1,2-g]purines may possess anticancer activity by targeting specific signaling pathways involved in cancer cell proliferation and survival. The compound's structural features suggest it could be explored further for anticancer applications .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the imidazo[2,1-f]purine framework. These derivatives were assessed for their serotonin receptor affinity and phosphodiesterase inhibition:

  • Study Findings : Selected derivatives demonstrated high affinity for serotonin receptors and moderate phosphodiesterase inhibition. This dual activity profile suggests a promising direction for developing multifunctional antidepressant and anxiolytic drugs .

Properties

IUPAC Name

2,4,7-trimethyl-6-[3-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c1-9-8-24-12-13(22(2)16(27)23(3)14(12)26)21-15(24)25(9)11-6-4-5-10(7-11)17(18,19)20/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDQAYQXVSCQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC(=C4)C(F)(F)F)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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